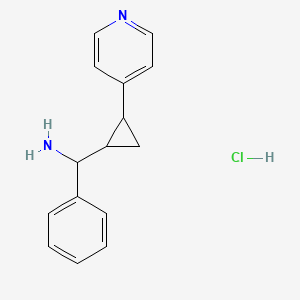
Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride is a chemical compound with the IUPAC name phenyl (2- (pyridin-4-yl)cyclopropyl)methanamine hydrochloride . It has a molecular weight of 260.77 . This compound is typically stored at 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H16N2.ClH/c16-15(12-4-2-1-3-5-12)14-10-13(14)11-6-8-17-9-7-11;/h1-9,13-15H,10,16H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 260.77 . The compound is typically stored at 4°C .Applications De Recherche Scientifique
Catalytic Applications
Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles :1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to the compound , have been synthesized and used in the formation of unsymmetrical NCN′ pincer palladacycles. These compounds have shown good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state. This demonstrates their potential application in catalysis and organic synthesis (Roffe et al., 2016).
Biological Activity and Imaging
Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity :Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine (a derivative of the compound ) have been synthesized and evaluated for their photocytotoxic properties. These complexes exhibited unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis through the generation of reactive oxygen species. They also showed potential for cellular imaging, demonstrating their usefulness in biological research and potential therapeutic applications (Basu et al., 2014).
Anticonvulsant Agents
Synthesis and Characterization of Heterocyclic Schiff Bases :A series of novel Schiff bases of 3-aminomethyl pyridine, closely related to the core structure of Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine; hydrochloride, were synthesized and showed significant anticonvulsant activity. This research suggests the potential application of such compounds in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) Complexes with Enhanced Cellular Uptake :Iron(III) complexes involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine showed enhanced cellular uptake and remarkable photocytotoxicity, pointing towards their potential in targeted cancer therapy. These complexes highlight the role of the pyridoxal group in tumor targeting and the importance of structural elements in determining the efficacy of such therapeutic agents (Basu et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c16-15(12-4-2-1-3-5-12)14-10-13(14)11-6-8-17-9-7-11;/h1-9,13-15H,10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXBYSUDFELSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

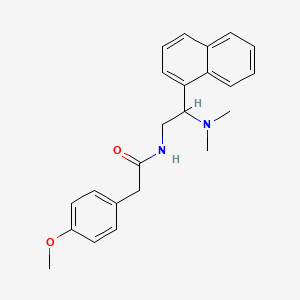

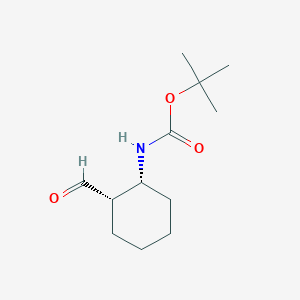


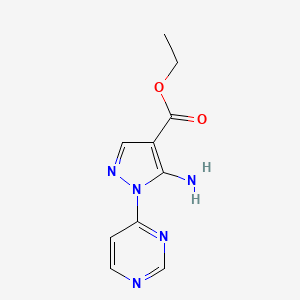
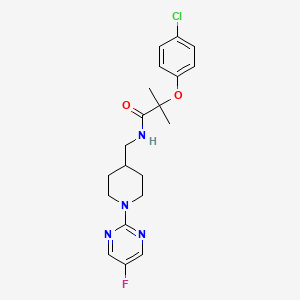
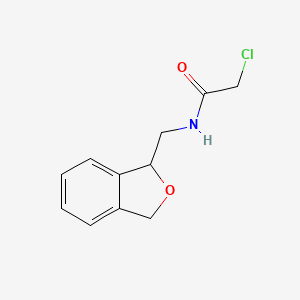
![ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2976139.png)

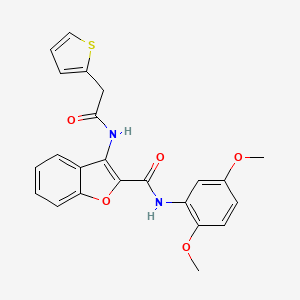
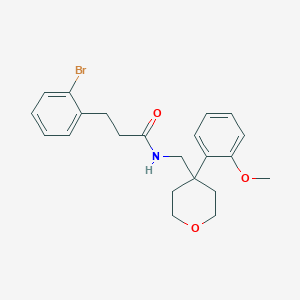

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2976145.png)